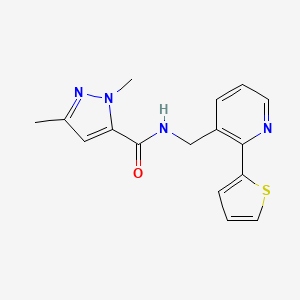

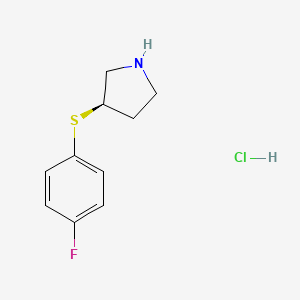

![molecular formula C7H13NO B2507917 (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol CAS No. 2408959-65-7](/img/structure/B2507917.png)

(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions that can be performed under mild conditions. For example, the synthesis of 1,2-amino alcohols is achieved through a one-pot, four-component reaction using an aqueous acidic TiCl3/t-BuOOH system, which allows for the assembly of an amine, an aldehyde, and methanol . This method could potentially be adapted for the synthesis of (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the general structure of 1,2-amino alcohols includes a characteristic amino group adjacent to a hydroxyl group. The presence of these functional groups can influence the molecular conformation and reactivity of the compound. The bicyclic nature of the compound suggests a constrained geometry that could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, amino alcohols like the ones synthesized in paper can participate in various chemical reactions due to their functional groups. These reactions may include further substitution, cyclization to form heterocycles, or serving as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Conformational Studies and Biological Activities

The bicyclo[3.1.0]hexane core structure, integral to compounds like (2-Amino-1-bicyclo[3.1.0]hexanyl)methanol, plays a pivotal role in medicinal chemistry due to its diverse biological activities. These core structures are utilized as conformationally locked analogs of nucleoside building blocks and serve as essential components in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Their conformational rigidity is particularly advantageous in designing bioactive molecules, such as inhibitors of proline metabolism and antibiotics like trovafloxacin, by embedding amino acid units like GABA within the bicyclo[3.1.0]hexane scaffold. This approach has led to the development of potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Ring Opening Reactions

The study of bicyclo[3.1.0]hexane methanolysis underlines the chemical reactivity of the bicyclo[3.1.0]hexane framework, where methanolysis of activated cyclopropanes within the structure leads to ring opening. This reaction is influenced by the reaction conditions, with acidic conditions favoring the formation of 4-methoxycyclohexane and basic conditions yielding 3-methoxymethylcyclopentanone. Such reactivity is crucial for synthetic strategies involving ring transformation and functional group interconversion, which are fundamental in drug design and organic synthesis (Lim, McGee, & Sieburth, 2002).

Enantioseparation and Chromatography

The ability to separate enantiomers of compounds containing the bicyclo[3.1.0]hexane motif, such as 1,3-amino alcohols, is significant in pharmaceutical research where enantiomeric purity can affect drug efficacy and safety. High-performance liquid chromatographic methods have been developed for this purpose, highlighting the importance of analytical techniques in the characterization and development of new compounds with bicyclo[3.1.0]hexane structures (Péter et al., 2001).

Synthesis of Nucleoside Analogues

The bicyclo[3.1.0]hexane framework is instrumental in the synthesis of nucleoside analogues, where it serves to conformationally constrain the sugar ring, mimicking the natural nucleosides' structure. This approach has been employed to develop potent antiherpes agents and inhibitors, highlighting the bicyclo[3.1.0]hexane system's utility in creating analogues with enhanced biological activity and stability (Kim, Jacobson, & Kim, 2006).

Mecanismo De Acción

The bicyclic structure of the compound could potentially influence its pharmacokinetic properties. Bicyclic compounds are often more rigid than their acyclic counterparts, which can influence their binding to biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties .

Propiedades

IUPAC Name |

(2-amino-1-bicyclo[3.1.0]hexanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-6-2-1-5-3-7(5,6)4-9/h5-6,9H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDUYTVEXNTPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1C2)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2408959-65-7 |

Source

|

| Record name | {2-aminobicyclo[3.1.0]hexan-1-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

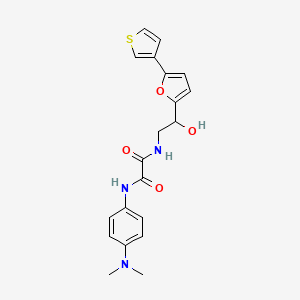

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)

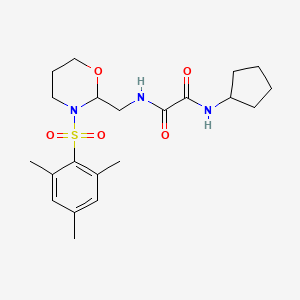

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)

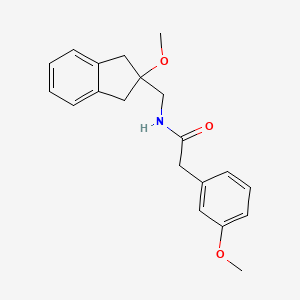

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)